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Get Quote

Abstract
Heptadecanoic acid tryptamide (C17-NAT) represents a convergence of two critical

metabolic frontiers: Odd-Chain Fatty Acid (OCFA) physiology and Endocannabinoidome

signaling. While N-acyl tryptamines (NATs) are emerging as gut-microbiota-derived signaling

lipids, the specific conjugation of the odd-chain C17:0 (margaric acid) to a tryptamine

headgroup creates a unique molecular probe.

This guide details the application of C17-NAT as both a robust Internal Standard (IS) for

lipidomics and a functional probe for investigating the metabolic interface between dietary lipids

and neuro-immunological signaling.

Introduction: The "Why" Behind C17-NAT
The Convergence of Two Systems
Research into metabolic syndrome often treats lipid energy metabolism and signaling as

separate entities. C17-NAT bridges this gap:

The Fatty Acid Tail (C17:0): Heptadecanoic acid is an established biomarker for dairy fat

intake and is inversely correlated with Type 2 Diabetes and cardiovascular risk. Unlike even-
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chain lipids, C17:0 acts as an anaplerotic substrate, refilling the TCA cycle via propionyl-

CoA.

The Headgroup (Tryptamine): An indole alkaloid derived from tryptophan by gut bacteria.[1]

[2] When conjugated to fatty acids, it mimics endocannabinoids, potentially modulating

TRPV1 channels and PPARs without the psychotropic effects of simple tryptamines.

Strategic Utility
As an Internal Standard: Because C17 fatty acids are present in low abundance compared to

C16/C18, and C17-NAT is rarely found endogenously in high concentrations, it serves as an

ideal surrogate for quantifying bioactive NATs (like N-arachidonoyl tryptamine) in biological

matrices.

As a Metabolic Probe: It allows researchers to decouple the signaling effects of the

tryptamide headgroup from the metabolic fate of the fatty acid tail.

Physicochemical Profile & Handling
Property Specification Critical Note

Chemical Formula C₂₇H₄₄N₂O

Molecular Weight 412.66 g/mol Monoisotopic Mass: ~412.345

Solubility
DMSO (>10 mg/mL), Ethanol

(>20 mg/mL)

Insoluble in water. Precipitates

immediately in aqueous buffers

if >0.1%.[3]

Stability High (Amide bond)

More resistant to FAAH

hydrolysis than corresponding

ethanolamides.

Storage -20°C, under Argon/Nitrogen
Hygroscopic. Warm to RT

before opening vial.

Protocol A: LC-MS/MS Quantification (Targeted
Lipidomics)
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Objective: Use C17-NAT as an Internal Standard (IS) or target analyte in plasma/tissue

lipidomics.

Mass Spectrometry Transitions
To ensure specificity, we utilize the fragmentation of the amide bond, yielding the characteristic

tryptamine ion.

Ionization Mode: ESI Positive (+)

Precursor Ion [M+H]⁺: 413.4 m/z

Primary Product Ion (Quant): 144.1 m/z (Vinyl indole fragment)

Secondary Product Ion (Qual): 160.1 m/z (Tryptamine cation)

Sample Preparation (Liquid-Liquid Extraction)
Lipids are matrix-sensitive. A Folch or MTBE extraction is required to remove protein/salt

interferences.

Sample: Aliquot 100 µL of plasma or homogenized tissue (PBS).

Spike IS: Add 10 µL of C17-NAT Working Solution (1 µM in EtOH).

Final concentration on column should be ~100 nM.

Extraction: Add 1 mL of MTBE (Methyl tert-butyl ether) and 300 µL of Methanol. Vortex for 10

mins at 4°C.

Phase Separation: Add 250 µL of MS-grade water to induce phase separation. Centrifuge at

3,000 x g for 10 mins.

Collection: Collect the upper organic layer (contains NATs).

Dry Down: Evaporate under nitrogen stream at 30°C.

Reconstitution: Dissolve in 100 µL of MeOH:Water (9:1) for injection.[4]
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LC Gradient Conditions
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[4]

Mobile Phase B: Acetonitrile:Isopropanol (1:1) + 0.1% Formic Acid.[4][5]

Sample Prep LC Separation MS/MS Detection
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Figure 1: Workflow for quantifying N-acyl tryptamines using C17-NAT as a reference standard.

Protocol B: In Vitro Bioactivity Assay (Metabolic
Signaling)
Objective: Determine if C17-NAT activates PPARα (fatty acid oxidation) or TRPV1 (calcium

signaling) in metabolic cells (e.g., Adipocytes or Hepatocytes).

Experimental Logic
Unlike simple fatty acids, NATs must cross the membrane and resist immediate hydrolysis by

FAAH (Fatty Acid Amide Hydrolase) to signal.

Control: Vehicle (DMSO).

Positive Control: Capsaicin (TRPV1 agonist) or GW7647 (PPARα agonist).

Inhibitor: URB597 (FAAH inhibitor) – Use this to prove if the effect is due to the intact

molecule or the hydrolyzed fatty acid.
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Step-by-Step Assay
Cell Seeding: Seed 3T3-L1 adipocytes or HepG2 cells in 96-well plates (20,000 cells/well).

Differentiate if necessary.

Preparation of C17-NAT Media:

Prepare 10 mM stock in DMSO.

Dilute to 10 µM in Fatty-Acid Free BSA (0.5%) media. Note: Standard BSA binds lipids too

tightly; FA-free BSA allows delivery to receptors.

Incubation: Treat cells for:

4 hours (Gene expression/Phosphorylation).

24 hours (Lipid droplet analysis/Mitochondrial respiration).

Readout (Mitochondrial Respiration - Sepharose):

Measure Oxygen Consumption Rate (OCR).

C17-NAT should increase OCR if it drives beta-oxidation or uncoupling via TRPV1.

Mechanistic Pathway Visualization
The following diagram illustrates the dual-fate of C17-NAT: direct receptor signaling vs.

hydrolysis and metabolic integration.
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Figure 2: Dual mechanism of action. C17-NAT acts as a signaling ligand (Yellow path) or a

metabolic substrate (Green path).

Troubleshooting & Expert Tips
"Ghost" Peaks in Mass Spec:

Issue: Detecting C17-NAT in blank samples.

Cause: Carryover. NATs are "sticky" lipophiles.

Solution: Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) between

injections.[4]
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Precipitation in Cell Culture:

Issue: Cloudy media upon addition of compound.

Cause: Adding DMSO stock directly to cold aqueous media.

Solution: Pre-conjugate C17-NAT to warm BSA (37°C) with vortexing before adding to cell

culture wells.

Low Recovery in Extraction:

Issue: Internal standard signal is weak.

Cause: Plasticware adsorption.

Solution: Use glass inserts and glass vials for all lipid work. Avoid polypropylene tubes

during the drying step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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